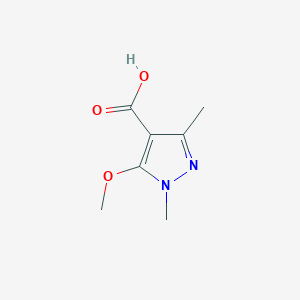
5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
Cat. No. B1292376
Key on ui cas rn:
78201-01-1
M. Wt: 170.17 g/mol
InChI Key: GUZMIQWLRGBSCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04226877
Procedure details


2.5 g (0.0162 mole) of 1,3-dimethyl-5-methoxy-4-pyrazole carboxaldehyde (prepared as described in Khim. Farm. Zh, 4, 19 (1970) [CA, 73, 3844 w, (1970)] was dissolved in a solution containing 50 ml of water, 2 ml of acetic acid and 0.6 ml of acetone. 2.56 g (0.0162 mole) of potassium permanganate was added in several portions. The reaction was stirred for 3 hours before decomposing the excess potassium permanganate with 3 ml of methanol and then made alkaline with ammonium hydroxide, heated on the steam bath for 1/2 hour, and filtered. The filtrate was evaporated to approximately 30 ml of solution which was then acidified to pH4 with concentrated HCl. The solid was then collected. 1.6 g (58% yield) was obtained, m.p. 179°-180° C., white solid.
Quantity
2.5 g
Type
reactant
Reaction Step One








Yield
58%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([O:7][CH3:8])=[C:5]([CH:9]=[O:10])[C:4]([CH3:11])=[N:3]1.O.[Mn]([O-])(=O)(=O)=[O:14].[K+].[OH-].[NH4+]>CO.CC(C)=O.C(O)(=O)C>[CH3:1][N:2]1[C:6]([O:7][CH3:8])=[C:5]([C:9]([OH:14])=[O:10])[C:4]([CH3:11])=[N:3]1 |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1N=C(C(=C1OC)C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0.6 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
2.56 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
Step Six
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
Zh, 4, 19 (1970) [CA, 73, 3844 w, (1970)] was dissolved in a solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated on the steam bath for 1/2 hour
|
|
Duration
|
0.5 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated to approximately 30 ml of solution which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was then collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
1.6 g (58% yield) was obtained
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CN1N=C(C(=C1OC)C(=O)O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 58% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
